2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride can be represented by the SMILES string O=C(CNCC)NCCCOC and the InChI string 1S/C8H18N2O2/c1-3-9-7-8(11)10-5-4-6-12-2/h9H,3-7H2,1-2H3,(H,10,11) . The molecular weight of the compound is 174.24 .Physical And Chemical Properties Analysis
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride is a solid substance . Its empirical formula is C8H18N2O2 and it has a molecular weight of 174.24 .Scientific Research Applications
If you have more specific information about the context in which this compound is being used, I might be able to provide a more detailed analysis. Alternatively, you might want to reach out to technical service teams or scientists who have experience in the field of interest . They could potentially provide more detailed and specific information about the applications of this compound. Please remember to handle all chemicals with appropriate safety measures.
properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-4-2-3-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPJXTJDJWQYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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